molecular formula C6H5FIN B1345027 2-Fluoro-5-iodoaniline CAS No. 886362-82-9

2-Fluoro-5-iodoaniline

Cat. No.: B1345027
CAS No.: 886362-82-9
M. Wt: 237.01 g/mol
InChI Key: XNFXQUHUFXJVSV-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodoaniline is an aromatic amine compound with the molecular formula C6H5FIN It is characterized by the presence of both fluorine and iodine atoms attached to the benzene ring, specifically at the 2nd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodoaniline typically involves halogenation reactions. One common method is the direct iodination of 2-fluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 2-fluoro-5-azidoaniline, 2-fluoro-5-cyanoaniline, and various organometallic derivatives.

    Oxidation Reactions: Products include 2-fluoro-5-nitroaniline and 2-fluoro-5-nitrosoaniline.

    Reduction Reactions: Products include 2-fluoroaniline and other reduced derivatives.

Scientific Research Applications

2-Fluoro-5-iodoaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodoaniline involves its interaction with various molecular targets. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The amino group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can undergo substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 5-Iodoaniline
  • 2-Fluoro-4-iodoaniline
  • 3-Fluoro-5-iodoaniline

Comparison: 2-Fluoro-5-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2-Fluoroaniline and 5-Iodoaniline, the dual presence of halogens in this compound provides additional sites for chemical modification, making it a more versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-fluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXQUHUFXJVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649667
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-82-9
Record name 2-Fluoro-5-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodo-phenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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